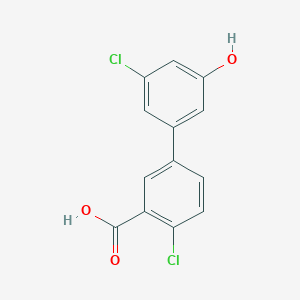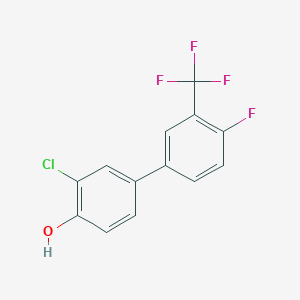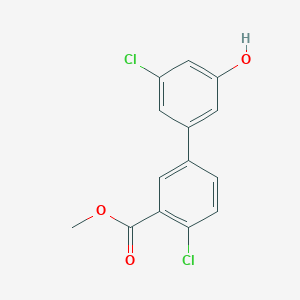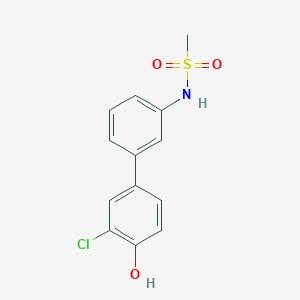
3-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% (also known as 3-chloro-5-CMP) is a phenolic compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 287.55 g/mol and a melting point of 112-114°C. It is synthesized via a Friedel-Crafts alkylation reaction between 4-methoxycinnamaldehyde and 3-chloro-5-chloromethylphenol. This compound has been used in a variety of biochemical and physiological experiments, and has a wide range of potential applications in the field of scientific research.
Aplicaciones Científicas De Investigación
3-Chloro-5-CMP has a wide range of potential applications in scientific research. It has been used in a variety of biochemical and physiological experiments, including studies of enzyme kinetics, protein-protein interactions, and receptor-ligand binding. It has also been used in the study of drug metabolism and toxicity. In addition, 3-Chloro-5-CMP has been used in the synthesis of a variety of other compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
3-Chloro-5-CMP is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and toxins. It binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. This inhibition of enzyme activity can lead to an increase in the concentration of the drug or toxin in the body, resulting in a greater therapeutic or toxic effect.
Biochemical and Physiological Effects
3-Chloro-5-CMP has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to inhibit the activity of cytochrome P450 enzymes, resulting in increased levels of drugs and toxins in the body. It has also been shown to inhibit the activity of various other enzymes, including glutathione S-transferases and aldehyde dehydrogenases. In addition, 3-Chloro-5-CMP has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-5-CMP has a number of advantages for use in laboratory experiments. It is a colorless solid, making it easy to handle and measure accurately. It is also relatively inexpensive and can be synthesized easily in the laboratory. However, 3-Chloro-5-CMP also has some limitations. It has a very low solubility in water, making it difficult to use in aqueous solutions. In addition, it is not very stable and is easily degraded by light and heat.
Direcciones Futuras
There are a number of potential future directions for research on 3-Chloro-5-CMP. Further studies could be conducted to better understand its mechanisms of action and its effects on biochemical and physiological processes. In addition, further research could be conducted to develop more efficient and cost-effective methods for synthesizing 3-Chloro-5-CMP. Finally, research could be conducted to explore the potential applications of 3-Chloro-5-CMP in the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
Métodos De Síntesis
3-Chloro-5-CMP is typically synthesized through a Friedel-Crafts alkylation reaction between 4-methoxycinnamaldehyde and 3-chloro-5-chloromethylphenol. The reaction is conducted in a solvent such as dichloromethane or toluene, and is catalyzed by a Lewis acid such as aluminum chloride. The reaction proceeds via the formation of an intermediate aryl carbocation, which then undergoes nucleophilic attack by the 3-chloro-5-chloromethylphenol. The resulting product is a 3-chloro-5-CMP.
Propiedades
IUPAC Name |
methyl 2-chloro-4-(3-chloro-5-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-14(18)12-3-2-8(6-13(12)16)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYDQNJWIODXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686175 |
Source


|
| Record name | Methyl 3,3'-dichloro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261951-83-0 |
Source


|
| Record name | Methyl 3,3'-dichloro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














